7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine
Description
Structure
3D Structure
Properties
CAS No. |
923012-55-9 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
7,8,9,10-tetrahydropyrido[2,3-c][1,5]naphthyridine |
InChI |
InChI=1S/C11H11N3/c1-3-8-10(12-5-1)7-14-9-4-2-6-13-11(8)9/h2,4,6-7,12H,1,3,5H2 |
InChI Key |
GLLZBUARIYKPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=NC=C2NC1)C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a catalytic method using metal-organic frameworks has been reported to facilitate the synthesis of tetrahydropyrido derivatives . The reaction typically involves the condensation of suitable starting materials, such as pyridine derivatives and aldehydes, under controlled temperature and solvent-free conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized catalytic processes. The use of metal-organic frameworks as catalysts can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be carried out using nucleophilic or electrophilic reagents to replace specific atoms or groups within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alcohol derivatives.
Scientific Research Applications
7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Core Scaffold Variations
- 1,2,3,4-Tetrahydro-1,5-naphthyridines (e.g., compounds 3c, 3h, 3i, 3j from ): These derivatives share a partially saturated naphthyridine core but differ in substituent placement. For instance, chloro and hydroxypropyl groups at the 1-position enhance reactivity for further derivatization (e.g., epoxidation in General Procedure B) .
Pyrido[3,2-b]azepines (e.g., compound 9c in ):
These compounds feature a seven-membered azepine ring instead of a six-membered pyridine. The expanded ring increases conformational flexibility, which may enhance binding to diverse biological targets but reduce metabolic stability compared to the more rigid naphthyridine scaffold .
Substituent Effects
- Halogenated Derivatives: highlights the ease of nucleophilic substitution at halogenated positions in naphthyridines (e.g., bromine in 2-bromothieno[2,3-c][1,5]naphthyridine). If the target compound contains a chlorine atom (as suggested by C₁₀H₁₆ClN), it could undergo similar reactions, enabling diversification into thiols or amines . Non-halogenated analogs (e.g., 2-methoxy-[1,5]-naphthyridine from ) lack this reactivity but exhibit enhanced electron density for π-stacking interactions .
Methoxy and Oxide Derivatives :
2-Methoxy-[1,5]-naphthyridine 1-oxide (compound 15 in ) demonstrates how electron-donating groups and oxidation states influence antimalarial activity. The target compound’s lack of a methoxy group may reduce solubility but avoid steric hindrance in receptor binding .
Physicochemical Properties
| Property | 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine | 1,2,3,4-Tetrahydro-1,5-naphthyridines | Pyrido[3,2-b]azepines |
|---|---|---|---|
| Molecular Weight | 185.097 g/mol | ~200–250 g/mol (varies by substituent) | ~220–270 g/mol |
| Solubility | Moderate (due to partial saturation) | Low (hydrophobic substituents) | Moderate to high |
| Reactivity | Chlorine enables nucleophilic substitution | Epoxypropyl groups enhance electrophilicity | Azepine ring prone to oxidation |
| Metabolic Stability | High (saturated rings resist oxidation) | Variable (depends on substituents) | Low (flexible azepine) |
Biological Activity
7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article focuses on the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- CAS Number : 923012-55-9
The structure of this compound features a fused ring system that contributes to its biological activities. The presence of nitrogen atoms within the rings enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance:
- Broad-Spectrum Activity : Compounds similar to this compound have demonstrated efficacy against various bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and others. A study highlighted that certain derivatives showed higher activity than standard antibiotics like ciprofloxacin against drug-resistant strains .
- Antifungal Properties : Some derivatives have also shown antifungal activity against pathogens like Candida albicans and Aspergillus niger .
Anticancer Activity
The anticancer potential of naphthyridine derivatives is notable:
- In Vitro Studies : Various studies have reported that compounds related to this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and others. IC values for some derivatives range from 0.03 to 8.5 μM .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific pathways .
Neurological and Cardiovascular Effects
Emerging studies suggest potential neuroprotective and cardiovascular benefits:
- Neuroprotective Effects : Certain naphthyridine derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .
- Cardiovascular Impact : Some compounds have shown promise in modulating cardiovascular functions by affecting nitric oxide pathways .
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy Against Drug-Resistant Strains :
- A study evaluated a series of naphthyridine derivatives against multi-drug resistant bacteria. Results indicated that certain compounds outperformed traditional antibiotics in inhibiting bacterial growth.
-
Cytotoxicity in Cancer Models :
- In vitro testing on various cancer cell lines demonstrated that specific derivatives induced significant cytotoxicity through apoptosis mechanisms. The study provided insights into structure-activity relationships that could inform future drug design.
Q & A
Q. What are the primary synthetic routes for 7,8,9,10-tetrahydropyrido[2,3-C][1,5]naphthyridine?
The compound can be synthesized via catalytic hydrogenation of the aromatic naphthyridine precursor. For example, palladium on charcoal (Pd/C) in ethanol selectively reduces the pyridine rings to produce tetrahydro derivatives, though regioselectivity challenges may arise. For 1,5-naphthyridines, catalytic hydrogenation with Pd/C yields 1,2,3,4-tetrahydro derivatives as the major product (57%), while 1,7-naphthyridines produce a mixture of 1,2,3,4- and 5,6,7,8-tetrahydro isomers . Alternative methods include cyclization reactions using imidazoles and 1,2,4-triazines via intramolecular inverse-electron-demand Diels-Alder reactions, which streamline scaffold formation .
Q. How can researchers characterize the regioselectivity of tetrahydro derivatives?
Ultraviolet (UV) spectroscopy and proton nuclear magnetic resonance (¹H-NMR) are critical for distinguishing isomers. For example, trans- and cis-decahydro-1,5-naphthyridine isomers exhibit distinct NMR splitting patterns due to differing hydrogen environments . High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm molecular structure and regiochemistry. Computational tools like SMILES notation (e.g., C1CC2=C(C=CC=N2)NC1) aid in structural validation .
Advanced Research Questions
Q. What catalytic mechanisms govern the hydrogenation of naphthyridine scaffolds?
Catalytic hydrogenation mechanisms depend on the catalyst and substrate. Platinum oxide (PtO₂) in acidic conditions favors trans-decahydro products due to steric hindrance, while Pd/C in ethanol promotes partial saturation (tetrahydro forms) via heterolytic cleavage of H₂. The electron-deficient pyridine rings in 1,5-naphthyridine adsorb onto the catalyst surface, facilitating sequential hydrogen addition . Competing pathways may arise from steric or electronic effects, requiring optimization of reaction parameters (e.g., pressure, solvent polarity) to enhance selectivity.
Q. How do structural modifications influence biological activity in tetrahydro-naphthyridine derivatives?
Functional group placement critically impacts bioactivity. For example:
- Nitro groups (e.g., at position 3 in 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine) enhance electrophilicity, enabling covalent binding to enzyme active sites .
- Carboxylic acid substituents (e.g., 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid) improve solubility and mimic natural ligands, enhancing receptor affinity .
- Methoxy groups alter π-stacking interactions, as seen in 1,2,3,4-tetrahydro-5-methoxy-1,8-naphthyridine, which shows improved photochemical properties for material science applications .
Q. How should researchers address contradictory data in synthetic yields or product distributions?
Contradictions often arise from subtle differences in reaction conditions. For instance:
- Catalyst loading : Higher Pd/C concentrations may shift selectivity toward 5,6,7,8-tetrahydro isomers in 1,7-naphthyridine reductions .
- Temperature : Oxidative side reactions (e.g., aromatic ring reformation) occur above 80°C, reducing tetrahydro yields .
- Purification methods : Chromatographic separation is essential to isolate isomers, as mixtures can skew bioactivity assays . Always report detailed protocols (e.g., solvent gradients, catalyst batches) to ensure reproducibility.
Q. What computational tools support retrosynthetic planning for tetrahydropyrido-naphthyridines?
Retrosynthesis platforms like Pistachio and Reaxys databases predict feasible routes by analyzing bond disconnections and precursor availability. For example:
- Modular synthesis : Automated workflows generate spirocyclic derivatives from primary alkylamines, leveraging Horner-Wadsworth-Emmons reactions for C–C bond formation .
- Machine learning : Models trained on BKMS_METABOLIC data prioritize routes with high atom economy and low step counts .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to screen parameters (e.g., catalyst type, H₂ pressure) for regioselective hydrogenation .
- SAR Studies : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis to map key residues in target proteins .
- Data Validation : Cross-reference NMR/UV data with computational predictions (e.g., Gaussian for DFT-calculated spectra) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
